molecular formula C14H18N2O3 B2891606 3-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1903511-19-2

3-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine

货号: B2891606
CAS 编号: 1903511-19-2
分子量: 262.309
InChI 键: CVANJDKNUGKIRI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[1-(Oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to an azetidine ring. The azetidine moiety is further substituted with an oxane-4-carbonyl group (tetrahydropyran-4-carbonyl), contributing to its unique steric and electronic properties. The oxane-4-carbonyl group may enhance solubility due to the polar carbonyl and ether functionalities, while the azetidine ring introduces conformational rigidity .

属性

IUPAC Name

oxan-4-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(11-3-6-18-7-4-11)16-9-13(10-16)19-12-2-1-5-15-8-12/h1-2,5,8,11,13H,3-4,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVANJDKNUGKIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine, also known by its CAS number 2640815-06-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O4, with a molecular weight of 305.33 g/mol. The compound features a pyridine ring substituted with an oxane carbonyl and an azetidine moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Some derivatives demonstrate cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Certain structural analogs have been reported to reduce inflammation in experimental models.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many compounds in this class act as inhibitors for specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens or cancer cells.
  • Receptor Modulation : The ability to interact with various receptors can modulate signaling pathways relevant to inflammation and immune responses.
  • DNA Interaction : Certain derivatives have been shown to intercalate with DNA, leading to disruption of replication and transcription processes in rapidly dividing cells.

Antimicrobial Activity

One study evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2Caspase activation
MCF-77.8DNA intercalation

相似化合物的比较

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Azetidine Molecular Formula Molecular Weight Key Features
3-{[1-(Oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine Oxane-4-carbonyl C₁₄H₁₆N₂O₄* ~292.3 (est.) Combines pyridine, azetidine, and tetrahydropyran; potential for improved solubility
2-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}oxy)pyridine Triazolopyridazine C₁₅H₁₃F₃N₆O 350.30 Contains electron-withdrawing CF₃ and triazole groups; may enhance metabolic stability
4-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide Benzodioxine-carbonyl C₁₈H₁₇N₃O₅ 355.3 Carboxamide group on pyridine; likely targets enzymes or receptors
3-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid tert-Butoxycarbonyl (BOC) C₁₆H₂₀N₂O₅ 320.34 BOC-protected amine; intermediates in peptide synthesis

*Estimated based on structural analogy.

Key Observations:

Substituent Diversity :

  • The oxane-4-carbonyl group in the target compound contrasts with bulkier substituents like triazolopyridazine () or benzodioxine-carbonyl (). These differences influence steric hindrance and electronic distribution, which are critical for binding interactions in drug design.
  • tert-Butoxycarbonyl (BOC) in is a common protecting group, whereas the oxane-4-carbonyl may offer better biodegradability .

The oxane-4-carbonyl’s oxygen-rich structure could enhance water solubility compared to hydrophobic groups like CF₃ () .

Synthetic Routes: Analogues in and were synthesized via coupling reactions (e.g., ethanol/piperidine-mediated cyclohexanedione-aniline reactions). The target compound may require similar strategies, such as nucleophilic substitution between azetidine and pyridine precursors .

Biological Relevance :

  • While direct activity data are unavailable, compounds with azetidine-pyridine scaffolds (e.g., ’s chlorophenyl derivative) are often explored as kinase inhibitors or antimicrobial agents. The oxane-4-carbonyl group’s resemblance to sugar moieties may also position the compound for glycosidase inhibition studies .

常见问题

Q. What are the established synthetic routes for 3-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine, and what critical parameters influence yield and purity?

Synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the azetidine-3-ol intermediate, often via cyclization of 1,3-dihalopropanes with amines under basic conditions.
  • Step 2: Functionalization with oxane-4-carbonyl chloride in the presence of coupling agents (e.g., DCC or EDC) to form the oxane-azetidine core .
  • Step 3: Etherification of the azetidine oxygen with 3-hydroxypyridine under Mitsunobu conditions (e.g., DIAD, PPh3) .
    Key Parameters:
  • Temperature control during cyclization (40–60°C) to prevent side reactions.
  • Use of anhydrous solvents (e.g., DCM, THF) to avoid hydrolysis of intermediates.
  • Purification via column chromatography or preparative HPLC for >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to verify connectivity (e.g., pyridine C–O–azetidine linkage at δH 4.5–5.0 ppm) .
  • X-ray Crystallography: Resolves stereochemistry of the azetidine and oxane rings, critical for assessing conformational rigidity .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 305.33 for C15H19N3O4) .

Q. What biological targets or pathways are associated with this compound, and what assays are used to evaluate its activity?

  • Potential Targets: LSD1 (lysine-specific demethylase 1) inhibition due to structural similarity to known azetidine-containing inhibitors .
  • Assays:
    • In vitro enzymatic assays (e.g., fluorescence-based LSD1 inhibition assays).
    • Cell viability studies (e.g., MTT assay in cancer cell lines) to assess antiproliferative effects .

Advanced Research Questions

Q. How can regioselectivity challenges during azetidine functionalization be addressed?

Regioselectivity in azetidine ring modification is influenced by:

  • Protecting Groups: Temporary protection of the azetidine nitrogen with Boc or Fmoc to direct reactivity to the 3-position .
  • Catalytic Systems: Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) for selective C–N bond formation .
  • Computational Modeling: DFT calculations to predict reactive sites based on electron density maps .

Q. What strategies are employed to optimize the compound’s pharmacokinetic properties while retaining bioactivity?

  • Structural Modifications:
    • Introduction of polar groups (e.g., carboxamide) to improve solubility .
    • Fluorination of the pyridine ring to enhance metabolic stability .
  • Prodrug Design: Masking the hydroxyl group with ester linkages for improved oral bioavailability .

Q. How do researchers resolve contradictions in biological activity data across different experimental models?

Contradictions (e.g., high in vitro potency but low in vivo efficacy) are addressed by:

  • Physicochemical Profiling: LogP and pKa measurements to assess membrane permeability.
  • Metabolic Stability Assays: Liver microsome studies to identify rapid degradation pathways .
  • Species-Specific Differences: Comparative studies in human vs. murine cell lines to validate target relevance .

Q. What computational tools are used to predict binding modes of this compound with biological targets?

  • Molecular Docking: AutoDock Vina or Schrödinger Glide to model interactions with LSD1’s active site .
  • MD Simulations: GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • Free Energy Calculations: MM-PBSA to estimate binding affinity differences between enantiomers .

Q. How are analytical methods validated for quantifying this compound in complex matrices (e.g., plasma)?

  • HPLC Method Development:
    • Column: C18 reverse-phase with gradient elution (ACN:H2O + 0.1% TFA).
    • Validation per ICH guidelines (linearity: R<sup>2</sup> >0.99, LOD: 0.1 ng/mL) .
  • LC-MS/MS: MRM transitions for high specificity in pharmacokinetic studies .

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

  • Reaction Optimization: Transition from batch to flow chemistry for exothermic steps (e.g., azetidine cyclization).
  • Impurity Control: PAT (Process Analytical Technology) tools for real-time monitoring of intermediates .
  • Cost-Effective Catalysts: Replacing Pd catalysts with Ni-based systems for cross-coupling steps .

Methodological Resources

  • Key References:
    • Synthesis and structural analysis:
    • Biological activity and target engagement:
    • Computational modeling:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。